molecular formula C17H15ClN2O2 B5154691 3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5154691
M. Wt: 314.8 g/mol
InChI Key: WEYBKDRLIYVVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains an oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular pathways and signaling molecules. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. In addition, this compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for research on 3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture. Finally, there is a need for more studies to investigate the safety and toxicity of this compound.
In conclusion, 3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 2-methylphenoxyacetic acid to form the intermediate 4-chlorobenzyl 2-methylphenoxyacetate. This intermediate is then reacted with hydrazine hydrate to form the final product, 3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In addition, this compound has also been studied for its potential use as a herbicide, insecticide, and fungicide.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-12-4-2-3-5-15(12)21-11-17-19-16(20-22-17)10-13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYBKDRLIYVVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole

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